molecular formula C6H4Cl3NO B8289967 4-chloronicotinic acid chloride hydrochloride

4-chloronicotinic acid chloride hydrochloride

Cat. No.: B8289967
M. Wt: 212.5 g/mol
InChI Key: KYBAJHSBLMJOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloronicotinic acid chloride hydrochloride is a chemical compound with the molecular formula C6H4ClNO · HCl. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 4-position of the pyridine ring and a chloride group attached to the carbonyl carbon. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloronicotinic acid chloride hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloronicotinic acid with thionyl chloride (SOCl2) to form 4-chloronicotinoyl chloride. The resulting compound is then treated with hydrochloric acid (HCl) to obtain 4-chloronicotinoyl chloride hydrochloride .

Reaction Conditions:

    Reagents: 4-chloronicotinic acid, thionyl chloride, hydrochloric acid

    Solvent: Dichloromethane (DCM)

    Temperature: Reflux conditions

    Time: Several hours

Industrial Production Methods

In industrial settings, the production of 4-chloronicotinoyl chloride hydrochloride typically involves large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-chloronicotinic acid chloride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloronicotinoyl chloride hydrochloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters. The compound’s electrophilic carbonyl carbon is the primary site of reactivity, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloronicotinic acid chloride hydrochloride is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it particularly useful in certain synthetic applications where regioselectivity is important .

Properties

Molecular Formula

C6H4Cl3NO

Molecular Weight

212.5 g/mol

IUPAC Name

4-chloropyridine-3-carbonyl chloride;hydrochloride

InChI

InChI=1S/C6H3Cl2NO.ClH/c7-5-1-2-9-3-4(5)6(8)10;/h1-3H;1H

InChI Key

KYBAJHSBLMJOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)Cl.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-chloronicotinic acid (1.57 g, 10.0 mmol, 1.0 eq) in 25 mL of toluene was added thionyl chloride (1.8 mL, 25.0 mmol, 2.5 eq) at room temperature. The reaction mixture was stirred at 100° C. for 3 hours. The mixture was concentrated under reduced pressure, dissolved in 25 mL of toluene and concentrated again to give crude 4-chloronicotinoyl chloride hydrochloride salt, which was used in the next step without further purification.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

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